molecular formula C54H52N6O5 B12787580 Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)- CAS No. 134934-48-8

Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)-

Cat. No.: B12787580
CAS No.: 134934-48-8
M. Wt: 865.0 g/mol
InChI Key: RBLGRFBUZQTZLH-WHCCNUDUSA-N
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Description

Adenosine, 2’,3’-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(4-morpholinyl)- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the presence of multiple aromatic groups and a morpholine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting material is often adenosine, which undergoes selective deoxygenation at the 2’ and 3’ positions. The introduction of the N-((4-methoxyphenyl)diphenylmethyl) and 5’-O-((4-methoxyphenyl)diphenylmethyl) groups can be achieved through nucleophilic substitution reactions, using appropriate protecting groups and catalysts to ensure selectivity. The morpholine ring is introduced via a nucleophilic substitution reaction, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic methoxy groups.

    Reduction: Reduction reactions could target the aromatic rings or the morpholine ring.

    Substitution: The aromatic groups and the morpholine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of adenosine are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for its effects on adenosine receptors or other nucleoside-binding proteins.

Medicine

In medicine, adenosine derivatives are explored for their therapeutic potential in treating cardiovascular diseases, neurological disorders, and cancer. This compound might exhibit unique pharmacological properties due to its structural modifications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with nucleoside-binding proteins or enzymes. The aromatic groups and morpholine ring could enhance binding affinity and selectivity, potentially leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: The parent compound, involved in numerous biochemical processes.

    2’,3’-Dideoxyadenosine: A derivative lacking the 2’ and 3’ hydroxyl groups, used in antiviral research.

    N6-Benzyladenosine: A derivative with a benzyl group at the N6 position, studied for its receptor activity.

Uniqueness

The unique combination of aromatic groups and a morpholine ring in this compound distinguishes it from other adenosine derivatives. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

134934-48-8

Molecular Formula

C54H52N6O5

Molecular Weight

865.0 g/mol

IUPAC Name

9-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]-N-[(4-methoxyphenyl)-diphenylmethyl]purin-6-amine

InChI

InChI=1S/C54H52N6O5/c1-61-45-27-23-41(24-28-45)53(39-15-7-3-8-16-39,40-17-9-4-10-18-40)58-50-49-51(56-37-55-50)60(38-57-49)52-48(59-31-33-63-34-32-59)35-47(65-52)36-64-54(42-19-11-5-12-20-42,43-21-13-6-14-22-43)44-25-29-46(62-2)30-26-44/h3-30,37-38,47-48,52H,31-36H2,1-2H3,(H,55,56,58)/t47-,48+,52+/m0/s1

InChI Key

RBLGRFBUZQTZLH-WHCCNUDUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H](C[C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(CC(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1

Origin of Product

United States

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